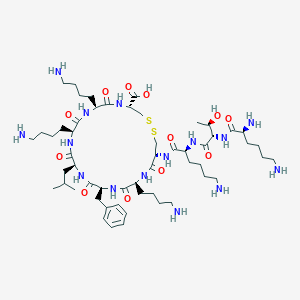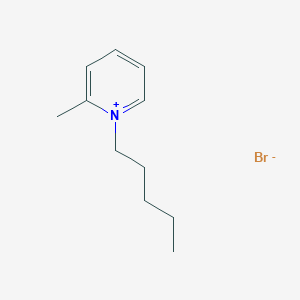
2-Phenyl-3-(N,N-dimethylaminopropyl)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-3-(N,N-dimethylaminopropyl)-1,3-thiazolidin-4-one, commonly known as DMT, is a thiazolidine derivative that has been widely studied for its potential therapeutic applications in various fields of medicine. This compound exhibits a unique chemical structure that allows it to interact with various biological systems, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of DMT is not fully understood, but studies have suggested that it may act by inducing apoptosis (programmed cell death) in cancer cells, inhibiting the growth and proliferation of cancer cells, and reducing oxidative stress in the brain.
Biochemical and Physiological Effects:
DMT has been shown to exhibit various biochemical and physiological effects. Studies have demonstrated that DMT can induce changes in brain activity, leading to altered states of consciousness. Additionally, DMT has been shown to modulate the activity of various neurotransmitters, including serotonin and dopamine, which may have implications in the treatment of various psychiatric disorders.
Advantages and Limitations for Lab Experiments
One advantage of using DMT in lab experiments is its potent cytotoxic effects against cancer cells, making it a useful tool for studying cancer biology. However, one limitation of using DMT in lab experiments is its potential toxicity and side effects, which may limit its use in certain applications.
Future Directions
There are several future directions for research on DMT. One area of interest is the development of DMT-based cancer therapies, which may have potential in the treatment of various types of cancer. Additionally, further research is needed to fully understand the mechanism of action of DMT and its potential therapeutic applications in neurodegenerative diseases and psychiatric disorders. Furthermore, the development of new synthesis methods for DMT may lead to the discovery of new derivatives with improved properties and applications.
Synthesis Methods
The synthesis of DMT involves the reaction of 2-phenyl-3-chloropropionitrile with N,N-dimethylamine in the presence of sodium hydride to form the corresponding imine. The imine is then reacted with thiourea to produce DMT.
Scientific Research Applications
DMT has been studied extensively for its potential application in various fields of medicine, including cancer therapy, neuroprotection, and antimicrobial activity. Studies have shown that DMT exhibits potent cytotoxic effects against various cancer cell lines, making it a promising candidate for further research in cancer therapy. Additionally, DMT has been shown to possess neuroprotective properties, which may have implications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, DMT has been shown to exhibit antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics.
properties
CAS RN |
141955-94-4 |
|---|---|
Molecular Formula |
C14H21ClN2OS |
Molecular Weight |
300.8 g/mol |
IUPAC Name |
3-[3-(dimethylamino)propyl]-2-phenyl-1,3-thiazolidin-4-one;hydrochloride |
InChI |
InChI=1S/C14H20N2OS.ClH/c1-15(2)9-6-10-16-13(17)11-18-14(16)12-7-4-3-5-8-12;/h3-5,7-8,14H,6,9-11H2,1-2H3;1H |
InChI Key |
WPBPEYZCMLLZET-UHFFFAOYSA-N |
SMILES |
CN(C)CCCN1C(SCC1=O)C2=CC=CC=C2.Cl |
Canonical SMILES |
CN(C)CCCN1C(SCC1=O)C2=CC=CC=C2.Cl |
synonyms |
2-phenyl-3-(N,N-dimethylaminopropyl)-1,3-thiazolidin-4-one 2-phenyl-3-(N,N-dimethylaminopropyl)-1,3-thiazolidin-4-one monohydrochloride PheDMAPT |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-methyl-1H-[1,4]oxazino[4,3-a]benzimidazole](/img/structure/B115232.png)
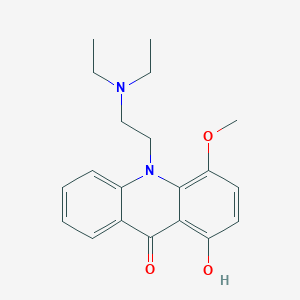
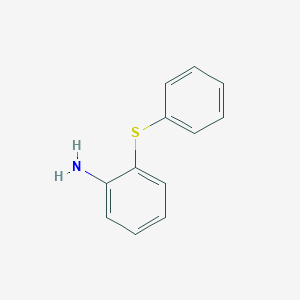

![N-(Furo[3,2-b]pyridin-2-ylmethyl)acetamide](/img/structure/B115242.png)

![4-Hydroxy-3-methylnaphtho[2,3-c]furan-1(3h)-one](/img/structure/B115245.png)
![Furo[2,3-b]pyridine-2-methanamine](/img/structure/B115246.png)
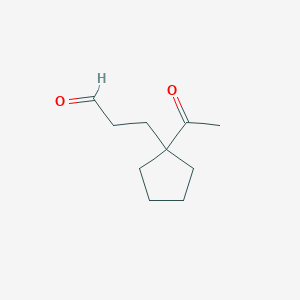
![N-[(3R,4R,5S,6R)-4,5-dihydroxy-2-[(2S,3S,4S,5S,6R)-4-hydroxy-5-methoxy-6-(methoxymethyl)-2-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B115250.png)

